molecular formula C16H22O10 B3029138 Gardoside CAS No. 54835-76-6

Gardoside

Cat. No. B3029138
CAS RN: 54835-76-6
M. Wt: 374.34 g/mol
InChI Key: JSKCJJNYSGWZDU-RQJSCMEKSA-N
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Description

Gardoside is an iridoid glycoside that can be found in the roots of L. alba . It is also known by the synonym 栀子新苷 . The molecular formula of Gardoside is C16H22O10 .


Molecular Structure Analysis

Gardoside has a molecular weight of 374.34 . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

Gardoside is a white crystalline solid . It is practically insoluble in water, but soluble in hot organic solvents such as ethanol and benzene . It has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Iridoid Glucosides in Various Plants

Phytochemical Analysis and Diversity

  • In Plantago alpina and P. altissima, gardoside was found among other iridoid glucosides, indicating its widespread occurrence in the Plantago genus (Jensen, Olsen, Rahn, & Rasmussen, 1996).
  • A unique compound, 6′-O-[(E)-sinapoyl]gardoside, was identified in Gardenia jasminoides Ellis, showcasing the structural diversity of gardoside derivatives (Fu, Chou, & Wang, 2008).

Gardoside in Ecology and Herbivory

  • In Aureolaria flava, four iridoid glycosides including gardoside methyl ester were identified, and their sequestration by Euphydryas phaeton butterflies was studied, providing insights into plant-herbivore interactions (Belofsky, Bowers, Janzen, & Stermitz, 1989).

Future Directions

The future research directions for Gardoside could involve further exploration of its pharmacological activities and potential applications in medicine. As part of the larger class of iridoids, Gardoside may have potential for use in a variety of therapeutic applications .

properties

IUPAC Name

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKCJJNYSGWZDU-RQJSCMEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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